3-methyl-1-Cyclobutene-1-carboxylic acid
Overview
Description
3-methyl-1-Cyclobutene-1-carboxylic acid: is an organic compound characterized by a cyclobutene ring with a carboxylic acid group and a methyl group attached. This compound is of interest due to its unique strained ring structure, which imparts distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-1-Cyclobutene-1-carboxylic acid typically involves cyclization reactions. One common method is the Rh-catalyzed ring expansion of cyclopropyl N-tosylhydrazone, which enables the formation of cyclobutenes through a 1,2-aryl or -alkyl shift of the Rh(II) carbene intermediate. Another approach involves the isomerization of cyclobutylidene precursors using a decatungstate polyanion photocatalyst and cobaloxime co-catalyst to induce ring strain and form the cyclobutene structure.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The specific methods can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions: 3-methyl-1-Cyclobutene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclobutene ring to a cyclobutane ring.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Halogenation reactions can be carried out using halogens like chlorine (Cl2) or bromine (Br2) under appropriate conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of cyclobutane derivatives.
Substitution: Formation of halogenated cyclobutene derivatives.
Scientific Research Applications
3-methyl-1-Cyclobutene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-methyl-1-Cyclobutene-1-carboxylic acid involves its interaction with molecular targets through its strained ring structure. The high ring strain makes it reactive, allowing it to participate in various chemical transformations. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form covalent bonds with other molecules, leading to the formation of new compounds.
Comparison with Similar Compounds
Cyclobutane: A saturated four-membered ring compound with different reactivity due to the absence of double bonds.
Cyclobutene: A four-membered ring compound with a double bond, similar to 3-methyl-1-Cyclobutene-1-carboxylic acid but without the carboxylic acid group.
Cyclopropane: A three-membered ring compound with higher ring strain and different reactivity.
Uniqueness: this compound is unique due to its combination of a strained cyclobutene ring and a carboxylic acid group, which imparts distinct chemical properties and reactivity compared to other cycloalkenes and cycloalkanes.
Properties
IUPAC Name |
3-methylcyclobutene-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-4-2-5(3-4)6(7)8/h2,4H,3H2,1H3,(H,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEPOHQOWBYUEQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=C1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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